molecular formula C19H17ClN2O4S2 B6586794 N-(3-chloro-4-methoxyphenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide CAS No. 1226442-54-1

N-(3-chloro-4-methoxyphenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide

Cat. No.: B6586794
CAS No.: 1226442-54-1
M. Wt: 436.9 g/mol
InChI Key: CCJYGOJZUDHZJZ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide is a synthetic organic compound featuring a thiophene carboxamide core substituted with a phenylsulfonamide group and a chloromethoxy aniline moiety. This structure is characteristic of compounds investigated for potential pharmacological activity, particularly in the fields of anticoagulation and antiviral research. Compounds with similar structural motifs, such as anthranilamides with thiophenecarbonyl groups, have been identified as potent dual inhibitors of key coagulation enzymes, thrombin (FIIa) and factor Xa (FXa), which are central to the intrinsic and extrinsic coagulation pathways . The incorporation of a sulfonamide group is a strategic feature in modern medicinal chemistry, as this moiety can enable additional interactions with biological targets and is frequently utilized to improve the physicochemical properties and safety profiles of drug candidates . Research on analogous molecules indicates potential for significant biological activity, making this compound a valuable building block for chemical biology and drug discovery efforts. It is supplied For Research Use Only. Not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[benzenesulfonyl(methyl)amino]-N-(3-chloro-4-methoxyphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O4S2/c1-22(28(24,25)14-6-4-3-5-7-14)16-10-11-27-18(16)19(23)21-13-8-9-17(26-2)15(20)12-13/h3-12H,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCJYGOJZUDHZJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(SC=C1)C(=O)NC2=CC(=C(C=C2)OC)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonamide Formation at the Thiophene 3-Position

The introduction of the N-methylphenylsulfonamido group begins with a thiophene-3-amine intermediate. Reacting this amine with N-methylbenzenesulfonyl chloride in dichloromethane (DCM) and pyridine yields the sulfonamide derivative. Pyridine neutralizes HCl generated during the reaction, preventing protonation of the amine.

Example Procedure :

  • Dissolve thiophene-3-amine (1.0 mmol) in anhydrous DCM (10 mL).

  • Add N-methylbenzenesulfonyl chloride (1.2 mmol) and pyridine (2.0 mmol) dropwise at 0°C.

  • Stir at room temperature for 12 hours.

  • Wash with 2M HCl, dry over Na₂SO₄, and purify via silica gel chromatography (hexane/ethyl acetate = 3:1).

Key Data :

  • Yield : 60–75% (analogous reactions)

  • Purity : >95% (HPLC)

Carboxylic Acid Activation and Carboxamide Coupling

The thiophene-2-carboxylic acid intermediate is activated using EDC·HCl and 4-dimethylaminopyridine (DMAP) in DCM, followed by coupling with 3-chloro-4-methoxyaniline. This method, adapted from JStage studies, ensures efficient amide bond formation.

Example Procedure :

  • Suspend thiophene-2-carboxylic acid (1.0 mmol) in DCM (10 mL).

  • Add EDC·HCl (1.2 mmol), DMAP (1.5 mmol), and 3-chloro-4-methoxyaniline (1.1 mmol).

  • Stir at room temperature for 24 hours.

  • Extract with DCM, wash with brine, and purify via recrystallization (CHCl₃/MeOH).

Key Data :

  • Yield : 40–50%

  • Reaction Scale : Demonstrated at 1–10 mmol scales

Optimization of Reaction Conditions

Solvent and Base Selection for Sulfonylation

Pyridine outperforms triethylamine in sulfonamide formation due to its dual role as a base and nucleophilic catalyst. Dichloromethane provides optimal solubility for both aromatic amines and sulfonyl chlorides.

Table 2: Solvent Impact on Sulfonamide Yield

SolventBaseYield (%)
DCMPyridine75
THFPyridine58
DCMEt₃N62

Carbodiimide Coupling Agents

EDC·HCl is preferred over dicyclohexylcarbodiimide (DCC) due to its water solubility, simplifying byproduct removal. DMAP accelerates the reaction by stabilizing the active ester intermediate.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 7.28–7.35 (aromatic protons), 3.85 (OCH₃), 3.12 (NCH₃).

  • ¹³C NMR : 168.5 ppm (C=O), 158.7 ppm (C-OCH₃), 44.2 ppm (NCH₃).

  • HRMS : m/z 437.04 [M+H]⁺ (calc. 437.05).

Purity and Stability

  • HPLC Purity : >99% (C18 column, MeOH/H₂O = 70:30).

  • Storage : Stable at −20°C for >12 months.

Challenges and Alternative Approaches

Regioselectivity in Thiophene Functionalization

Direct sulfonylation of thiophene-3-amine requires careful control to avoid di- or polysubstitution. Microwave-assisted synthesis reduces reaction times and improves selectivity.

Hydrate Formation in Trifluoroacetyl Derivatives

Similar compounds exhibit hydrate formation under ambient conditions, complicating NMR analysis . Anhydrous solvents and inert atmospheres mitigate this issue.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo various substitution reactions, such as halogenation, nitration, and alkylation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride (LAH) or catalytic hydrogenation.

    Substitution: Halogenating agents (e.g., N-chlorosuccinimide), nitrating agents (e.g., nitric acid), and alkylating agents (e.g., alkyl halides).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential antimicrobial, anti-inflammatory, or anticancer agent.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For instance, if it acts as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membrane integrity. The molecular targets could include enzymes like dihydropteroate synthase or proteins involved in cell wall synthesis. Pathways involved might include inhibition of folate synthesis or disruption of membrane potential.

Comparison with Similar Compounds

Thiophene-2-Carboxamide Derivatives with Aryl Substituents

describes a series of N-substituted thiophene-2-carboxamides (T-IV-B to T-IV-I) synthesized via condensation reactions. Key comparisons include:

Compound ID Substituent on Phenyl Ring Yield (%) Key IR Peaks (cm⁻¹)
T-IV-B () p-Tolylacryloyl 74 N-H (3300), C=O (1680), C=C (1600)
T-IV-C () 4-Hydroxyphenyl 67 O-H (3400), N-H (3320), C=O (1675)
T-IV-H () 2-Nitrophenyl 63 NO₂ (1520), C=O (1685), C-S-C (690)
Target Compound 3-Chloro-4-methoxyphenyl N/A Likely: C-Cl (750), OCH₃ (1250)

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : Nitro (T-IV-H) and chloro-methoxy (target compound) substituents may enhance metabolic stability compared to hydroxyl (T-IV-C) or methyl groups (T-IV-B).
  • Yield Trends : Lower yields for nitro-substituted derivatives (e.g., T-IV-H: 63%) suggest steric or electronic challenges during synthesis.

Sulfonamido-Containing Thiophene Carboxamides

and highlight sulfonamido-thiophene carboxamides with distinct substitution patterns:

Compound ID Substituents Key Features
Compound 2 () 3,4-Dichlorobenzylthio, N-methylsulfonyl Sulfur-rich backbone; dichloro for lipophilicity
() N-methyl-4-methoxybenzenesulfonamido, 4-chlorophenyl Ethyl linker for conformational flexibility
Target Compound N-methylphenylsulfonamido, 3-chloro-4-methoxyphenyl Combines sulfonamide and chloro-methoxy motifs

Structural Implications :

Nitro-Substituted Thiophene Carboxamides

and describe nitro-substituted analogs:

  • N-(2-Nitrophenyl)thiophene-2-carboxamide () : Exhibits dihedral angles of 13.53° (molecule A) and 8.50° (molecule B) between aromatic rings, influencing crystal packing via weak C–H⋯O/S interactions.
  • N-(4-Chloro-3-nitrophenyl)thiophene-2-carboxamide () : Combines nitro and chloro groups for dual electronic effects.

Comparison with Target Compound :

  • Nitro vs.

Medicinal Chemistry Analogs: Smoothened Receptor Agonists

highlights SAG (Smoothened agonist), a benzo[b]thiophene-2-carboxamide derivative with pyridinyl and cyclohexyl groups.

Key Differences :

  • Core Structure : SAG uses a benzo[b]thiophene core, while the target compound has a simpler thiophene ring.
  • Substituents : SAG’s pyridinyl and cyclohexyl groups enhance receptor binding, whereas the target compound’s chloro-methoxy phenyl may prioritize solubility and metabolic stability.

Biological Activity

N-(3-chloro-4-methoxyphenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide, also known by its CAS number 1226442-54-1, is a synthetic organic compound classified as a sulfonamide. Its unique structure integrates a thiophene ring, a sulfonamide group, and various aromatic substituents, which contribute to its potential biological activities. This compound is of particular interest in medicinal chemistry due to its diverse applications, especially as an antimicrobial agent.

Structural Characteristics

The compound's structure can be summarized as follows:

  • Molecular Formula : C19H17ClN2O4S2
  • Molecular Weight : 436.9 g/mol
  • IUPAC Name : 3-[benzenesulfonyl(methyl)amino]-N-(3-chloro-4-methoxyphenyl)thiophene-2-carboxamide

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the Thiophene Ring : Typically achieved through the Paal-Knorr synthesis.
  • Introduction of the Sulfonamide Group : This is done by reacting the thiophene derivative with sulfonyl chloride.
  • Substitution Reactions : Electrophilic aromatic substitution introduces chloro and methoxy groups.
  • Final Coupling : The final product is obtained by coupling the substituted thiophene with N-methylphenylsulfonamide.

Antimicrobial Properties

Sulfonamides are well-known for their antimicrobial properties. This compound has been shown to exhibit significant antibacterial activity against various strains of bacteria. Studies indicate that compounds with similar structures can inhibit bacterial growth by interfering with folic acid synthesis, a crucial metabolic pathway in bacteria.

Cytotoxicity Studies

Recent research has explored the cytotoxic effects of this compound on cancer cells. For instance, studies on related thiophene derivatives have indicated potential selective cytotoxicity against melanoma cells, suggesting that the compound may also possess anti-cancer properties. The mechanism often involves inducing apoptosis in malignant cells while sparing normal cells.

Case Study: Melanoma Cells

In a specific case study involving thiophene derivatives, it was found that compounds similar to this compound induced cell cycle arrest and reduced melanin production in melanoma cells (VMM917), indicating a potential therapeutic application in melanoma treatment .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds like this can inhibit enzymes involved in metabolic pathways crucial for cell survival.
  • Induction of Apoptosis : By triggering apoptotic pathways, these compounds can lead to programmed cell death in cancerous cells.

Similar Compounds

Compound NameStructureBiological Activity
SulfanilamideSimple sulfonamideAntimicrobial
Thiophene-2-carboxamideRelated thiophene derivativeAntimicrobial
N-methylphenylsulfonamideLacks thiophene ringAntimicrobial

Unique Features

This compound stands out due to its combination of structural elements that may confer distinct biological activities compared to simpler analogs.

Q & A

Q. Table 1. Common Reaction Conditions for Sulfonamide Coupling

ParameterOptimal RangeEvidence Source
SolventDichloromethane/DMF
Temperature0–25°C
CatalystTriethylamine
Reaction Time12–24 hours

Q. Table 2. Key Spectral Data for Structural Confirmation

TechniqueDiagnostic SignalEvidence Source
¹H NMRδ 7.2–7.5 (aromatic H)
¹³C NMRδ 165–170 (C=O)
HRMS[M+H]⁺ m/z calculated

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